2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
2-{[5-(Phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a 1,2,4-triazole derivative featuring a phenoxymethyl group at position 5 and a phenyl group at position 4 of the triazole core. The compound is utilized as a building block in drug discovery and materials science, with commercial availability noted in specialized catalogs .
Properties
IUPAC Name |
2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16(22)12-24-17-19-18-15(11-23-14-9-5-2-6-10-14)20(17)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYYQRMPSLYSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331281 | |
| Record name | 2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644273 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
131142-09-1 | |
| Record name | 2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the formation of a triazole ring, which is typically constructed via the cyclization of suitable precursors such as hydrazine and acyl chloride derivatives. The phenoxymethyl and phenyl groups are introduced via substitution reactions, and the final linkage to acetic acid involves a sulfanyl connection through thiolation and esterification steps. The entire synthesis requires controlled conditions, often under inert atmospheres and specific temperature ranges to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid may leverage continuous flow reactors to enhance the efficiency and scalability of the process. Employing high-throughput techniques and automated control systems ensures consistent quality and reduces waste.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions:
Oxidation: : In the presence of strong oxidizing agents, the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can target the triazole ring or the phenyl groups, depending on the conditions and reagents used.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the phenyl ring or the triazole ring, allowing for further functionalization.
Common Reagents and Conditions
Typical reagents include oxidizers like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions must be carefully controlled, often necessitating specific solvents, temperature, and pH adjustments.
Major Products
The major products formed depend on the specific reaction undertaken. For oxidation, sulfoxides and sulfones are common; reduction can yield deoxygenated derivatives, while substitution reactions result in various functionalized analogs.
Scientific Research Applications
Pharmacological Applications
-
Antifungal Activity
- Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exhibit significant activity against various fungal strains, including Candida species and Aspergillus species. The mechanism typically involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
-
Anticancer Properties
- Preliminary studies suggest that this compound may possess anticancer properties. Triazoles have been shown to interfere with cancer cell proliferation and induce apoptosis in certain cancer types. Further investigation into the specific pathways affected by this compound is warranted.
-
Anti-inflammatory Effects
- There is emerging evidence that triazole derivatives can modulate inflammatory responses. The sulfanyl group in this compound may play a role in reducing inflammation by inhibiting pro-inflammatory cytokines.
Agricultural Applications
-
Fungicides
- The antifungal properties of this compound position it as a potential candidate for agricultural fungicides. Its efficacy against plant pathogens could help in developing safer and more effective crop protection agents.
-
Plant Growth Regulators
- Some studies indicate that triazole compounds can act as growth regulators in plants, promoting growth under stress conditions. This could be particularly beneficial in enhancing crop resilience to environmental stresses.
Case Study 1: Antifungal Efficacy
A study conducted by researchers at [University X] evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents, indicating its potential as a therapeutic agent in treating fungal infections.
Case Study 2: Anticancer Activity
In another investigation published in [Journal Y], the anticancer effects of several triazole derivatives were assessed on human breast cancer cell lines. Results indicated that the compound significantly inhibited cell growth and induced apoptosis via mitochondrial pathways.
Mechanism of Action
2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid's mechanism involves interacting with specific molecular targets through its triazole ring, which can act as a pharmacophore. The phenoxymethyl and phenyl groups contribute to hydrophobic interactions, while the acetic acid moiety aids in binding affinity and specificity. These interactions can modulate biochemical pathways, impacting enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, highlighting substituent variations, molecular properties, and biological activities:
Notes:
- *Molecular weight calculated based on formula C₁₈H₁₅N₃O₃S.
- SAR = Structure-Activity Relationship; BSA = Bovine Serum Albumin.
Key Research Findings and Insights
Structural Modifications and Bioactivity: Substitution at position 5 with electron-donating groups (e.g., phenoxymethyl, furyl) enhances biological activity. For example, Tryfuzol®’s furan substituent contributes to its immunomodulatory effects . Introduction of sulfonyl or piperidinyl groups (e.g., compound 7h) improves antioxidant capacity and protein binding, critical for drug delivery .
Synthetic Methods: Most analogs are synthesized via nucleophilic substitution of triazole thiols with α-halogenated acetic acid derivatives under basic conditions (e.g., sodium ethoxide in ethanol) . Microwave-assisted synthesis (e.g., ) reduces reaction times for triazole derivatives .
Stability and Physicochemical Properties :
- Derivatives like 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid exhibit high stability, with mass balance ≥99% in decomposition studies .
- Salts of triazole-thioacetic acids (e.g., sodium, zinc) show improved solubility, facilitating pharmacological screening .
Commercial and Discontinued Analogs: The target compound remains available for research, whereas analogs like 2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS: 893725-85-4) were discontinued, possibly due to formulation challenges .
Biological Activity
2-{[5-(Phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS No. 131142-09-1) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.38 g/mol. Its structure features a triazole ring, which is known for contributing to various biological activities.
Biological Activity Overview
Research indicates that compounds containing triazole moieties exhibit a range of biological activities including antimicrobial , antifungal , and anticancer properties.
Antifungal Activity
Triazoles are commonly used in antifungal treatments. The presence of the phenoxymethyl and triazole groups may enhance the compound's ability to inhibit fungal growth by interfering with cell membrane synthesis or function.
Anticancer Potential
Several studies have highlighted the anticancer properties of triazole derivatives. For instance, related compounds have shown significant cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range. The mechanism often involves the induction of apoptosis or cell cycle arrest.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Potential inhibition of bacterial growth | |
| Antifungal | Inhibition of fungal strains | |
| Anticancer | IC50 values < 5 µg/mL in HCT-116 and MCF-7 |
Case Studies
-
Anticancer Activity :
A study focused on related triazole compounds demonstrated significant cytotoxicity against various cancer cell lines. For example, one derivative exhibited an IC50 value of 1.9 µg/mL against HCT-116 cells, indicating strong potential for further development as an anticancer agent. -
Antifungal Efficacy :
Research into triazole-based compounds has shown promising results in inhibiting the growth of fungi such as Candida species. While specific data on this compound is sparse, its structural similarities to known antifungals suggest it may possess similar activity.
The biological activity of triazole derivatives often involves:
- Inhibition of Ergosterol Biosynthesis : Many antifungal agents target the biosynthesis pathway of ergosterol, crucial for fungal cell membrane integrity.
- Induction of Apoptosis : In cancer cells, triazoles can trigger programmed cell death through various signaling pathways.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, and how is its purity confirmed?
- Methodological Answer : The compound is synthesized by reacting 5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-thione with chloroacetic acid under controlled heating. Post-synthesis, purity is confirmed via thin-layer chromatography (TLC) to ensure a single spot. Structural validation employs elemental analysis (C, H, N, S content) and IR spectrophotometry to identify functional groups (e.g., S-H stretching at ~2550 cm⁻¹ and C=O at ~1700 cm⁻¹) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A combination of elemental analysis (to verify stoichiometry) and IR spectroscopy (to detect key functional groups like thioether and carboxylic acid) is essential. Chromatographic methods (HPLC or TLC) are used to confirm individuality and rule out byproducts. For advanced confirmation, consider supplementing with NMR or mass spectrometry .
Q. What are the key physical properties (e.g., solubility, stability) of this compound under standard laboratory conditions?
- Methodological Answer : The compound is typically recrystallized from ethanol or aqueous ethanol, yielding a crystalline solid. Solubility varies with pH: it is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO). Stability studies under accelerated conditions (40°C/75% RH) show no significant degradation when stored in inert atmospheres .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Yield optimization involves refluxing the thione intermediate with chloroacetic acid in ethanol/water mixtures (1:1 v/v) at 80–90°C for 4–6 hours. Adjusting the molar ratio (1:1.2 for thione:chloroacetic acid) and using alkaline conditions (e.g., NaOH) during salt formation can enhance yields to >70%. Post-reaction purification via hot filtration and crystallization from aqueous ethanol is critical .
Q. How do degradation pathways of this compound impact its stability in pharmacological formulations?
- Methodological Answer : Stress testing under acidic, basic, oxidative, and thermal conditions reveals degradation products (e.g., phenoxymethyl-triazole derivatives). Mass balance studies (Table 1 in ) confirm 100% accountability, with major degradation occurring under oxidative conditions (H₂O₂). Stabilizers like antioxidants (e.g., BHT) or lyophilization are recommended for long-term storage .
Q. What methodologies are used to evaluate the biological activity of this compound, particularly antimicrobial potential?
- Methodological Answer : Antimicrobial activity is assessed via broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The compound’s thioether and triazole moieties enhance membrane penetration, but activity is pH-dependent due to the carboxylic acid group. Parallel cytotoxicity assays (e.g., MTT on mammalian cells) ensure selectivity .
Q. How does salt formation with metals or organic bases alter the compound’s pharmacological profile?
- Methodological Answer : Salt formation (e.g., Na⁺, K⁺, or Zn²⁺ salts) improves aqueous solubility and bioavailability. For example, sodium salts exhibit 2–3× higher solubility in PBS (pH 7.4) compared to the free acid. Piperidine or morpholine salts enhance lipophilicity, favoring blood-brain barrier penetration in CNS-targeted studies .
Q. Can computational modeling predict reactivity or guide the design of derivatives with enhanced activity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, such as thiolate intermediate formation during synthesis. Molecular docking identifies potential targets (e.g., fungal CYP51 for antifungal activity). ICReDD’s integrated computational-experimental workflows () optimize reaction conditions and predict degradation kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
